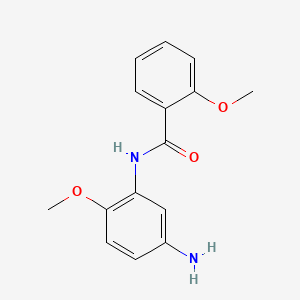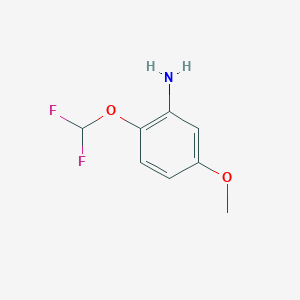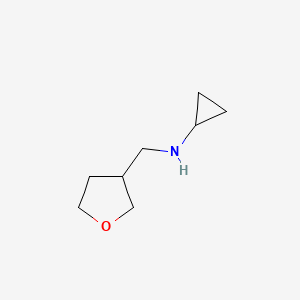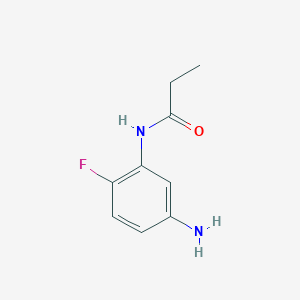
N-(5-Amino-2-fluorophenyl)propanamide
Vue d'ensemble
Description
“N-(5-Amino-2-fluorophenyl)propanamide” is a chemical compound with the molecular formula C9H11FN2O and a molecular weight of 182.2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms would require more specific information or computational chemistry tools to determine.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 182.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.Applications De Recherche Scientifique
Antifungal and Anticancer Applications
Flucytosine, a fluorinated pyrimidine analog, is used in combination with other antifungal agents to treat severe systemic mycoses. Its conversion into fluorinated metabolites inhibits fungal RNA and DNA synthesis, showcasing the therapeutic utility of fluorinated compounds in treating infectious diseases (Vermes, Guchelaar, & Dankert, 2000). Similarly, fluorinated pyrimidines like 5-fluorouracil (5-FU) and derivatives are pivotal in cancer chemotherapy, especially for treating tumors in the breast and gastrointestinal tract, underscoring the significant role of fluorinated compounds in oncology (Heidelberger & Ansfield, 1963).
Biosensors and Molecular Imaging
Fluorinated compounds such as acrylamide (2-propanamide) have applications in developing biosensors for detecting acrylamide levels in food, demonstrating the use of fluorinated compounds in food safety and public health (Pundir, Yadav, & Chhillar, 2019). The use of 5-aminolevulinic acid (5-ALA), a precursor in the heme synthesis pathway, for tumor-specific tissue fluorescence in neurosurgical resections exemplifies the application of fluorinated compounds in enhancing surgical outcomes and patient survival (Traylor, Pernik, Sternisha, McBrayer, & Abdullah, 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-2-9(13)12-8-5-6(11)3-4-7(8)10/h3-5H,2,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKHLBPPVLHSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3167979.png)

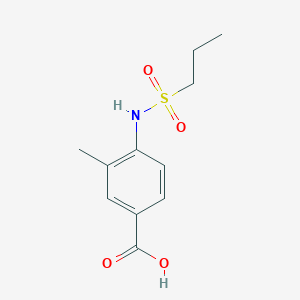
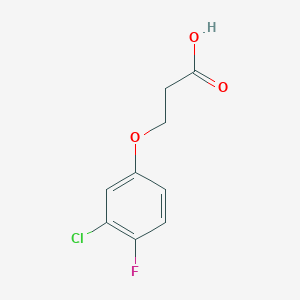

![1-([(4-Nitrophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B3168009.png)



